molecular formula C16H14ClN3O B14450406 s-Triazole, 3-(4-chloro-o-tolyl)-5-(m-methoxyphenyl)- CAS No. 75318-76-2

s-Triazole, 3-(4-chloro-o-tolyl)-5-(m-methoxyphenyl)-

Cat. No.: B14450406
CAS No.: 75318-76-2
M. Wt: 299.75 g/mol
InChI Key: JQVCKQSNWIUGRF-UHFFFAOYSA-N
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Description

s-Triazole, 3-(4-chloro-o-tolyl)-5-(m-methoxyphenyl)- is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazole, 3-(4-chloro-o-tolyl)-5-(m-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with nitriles or amidines. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

s-Triazole, 3-(4-chloro-o-tolyl)-5-(m-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

s-Triazole, 3-(4-chloro-o-tolyl)-5-(m-methoxyphenyl)- has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of s-Triazole, 3-(4-chloro-o-tolyl)-5-(m-methoxyphenyl)- involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • s-Triazole, 3-(4-chlorophenyl)-5-(m-methoxyphenyl)-
  • s-Triazole, 3-(4-chloro-o-tolyl)-5-(p-methoxyphenyl)-
  • s-Triazole, 3-(4-chloro-o-tolyl)-5-(m-ethoxyphenyl)-

Uniqueness

s-Triazole, 3-(4-chloro-o-tolyl)-5-(m-methoxyphenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and methoxy groups can affect the compound’s electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

75318-76-2

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

5-(4-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C16H14ClN3O/c1-10-8-12(17)6-7-14(10)16-18-15(19-20-16)11-4-3-5-13(9-11)21-2/h3-9H,1-2H3,(H,18,19,20)

InChI Key

JQVCKQSNWIUGRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=NC(=NN2)C3=CC(=CC=C3)OC

Origin of Product

United States

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